molecular formula C9H11BrF2N2O3S B7449658 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene

4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene

Cat. No. B7449658
M. Wt: 345.16 g/mol
InChI Key: SRDXNOHXZDPCNO-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including sulfonamides, amides, and ureas. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is not well understood. However, it has been suggested that the compound inhibits the activity of enzymes that are involved in the biosynthesis of folic acid. This inhibition leads to the depletion of folic acid, which is essential for the growth and proliferation of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene are not well studied. However, it has been suggested that the compound may have potential applications in the treatment of cancer and other diseases that are associated with the overproduction of folic acid.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene in lab experiments include its high yield of synthesis, relatively low cost, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity, lack of understanding of its mechanism of action, and limited studies on its biochemical and physiological effects.

Future Directions

There are several future directions for the study of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in the treatment of cancer and other diseases.
2. Exploration of the potential applications of the compound in material science, including the synthesis of metal complexes and other materials.
3. Investigation of the potential toxicity of the compound and its effects on human health.
4. Development of new synthesis methods for the compound to improve its yield and purity.
5. Exploration of the potential applications of the compound in other fields, including organic synthesis and medicinal chemistry.
Conclusion:
In conclusion, 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies on this compound may lead to the development of new materials, drugs, and other applications that may benefit society.

Synthesis Methods

The synthesis of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene involves the reaction of 4-bromo-2-fluoroanisole with dimethylsulfamoyl chloride in the presence of a base, followed by the reaction with difluoromethyl ether. The yield of this reaction is relatively high, and the compound can be purified by recrystallization or column chromatography.

properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N2O3S/c1-14(2)18(15,16)13-7-4-3-6(10)5-8(7)17-9(11)12/h3-5,9,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDXNOHXZDPCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=C(C=C1)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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